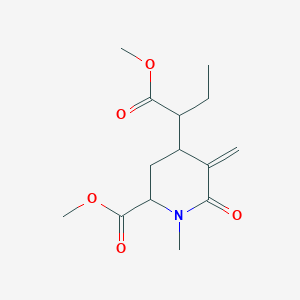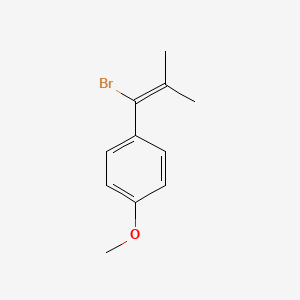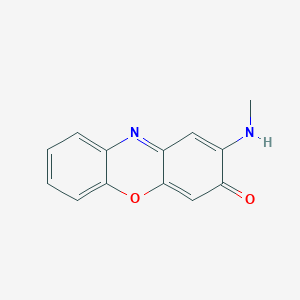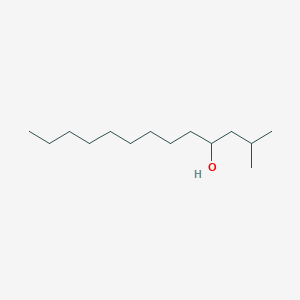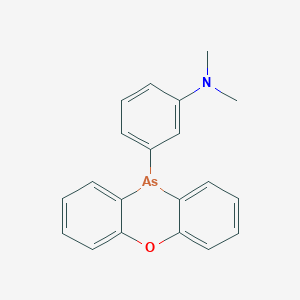
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline is a chemical compound that contains 41 atoms, including 18 hydrogen atoms, 20 carbon atoms, 1 nitrogen atom, and 1 oxygen atom . This compound is known for its unique structure, which includes a phenoxarsinin group attached to an aniline moiety. The presence of arsenic in its structure makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline involves several steps. The synthetic route typically starts with the preparation of the phenoxarsinin intermediate, which is then reacted with aniline derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential biological activity, including its effects on cellular processes. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and properties. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline involves its interaction with molecular targets and pathways within cells. The phenoxarsinin group is known to interact with specific proteins and enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect signaling pathways and gene expression .
Comparación Con Compuestos Similares
N,N-Dimethyl-3-(10H-phenoxarsinin-10-YL)aniline can be compared with other similar compounds, such as N,N-Dimethyl-4-(10H-phenoxarsinin-10-YL)aniline. Both compounds share a similar structure, but the position of the phenoxarsinin group differs, leading to variations in their chemical properties and reactivity. The unique structure of this compound makes it distinct from its analogs and contributes to its specific applications and effects .
Propiedades
Número CAS |
51440-01-8 |
|---|---|
Fórmula molecular |
C20H18AsNO |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-phenoxarsinin-10-ylaniline |
InChI |
InChI=1S/C20H18AsNO/c1-22(2)16-9-7-8-15(14-16)21-17-10-3-5-12-19(17)23-20-13-6-4-11-18(20)21/h3-14H,1-2H3 |
Clave InChI |
OXBZHZBDYQICRP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=CC=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


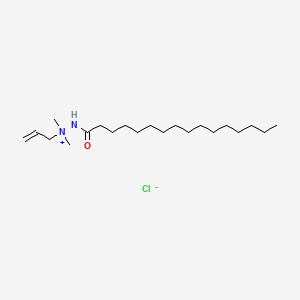

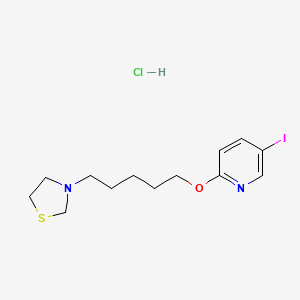
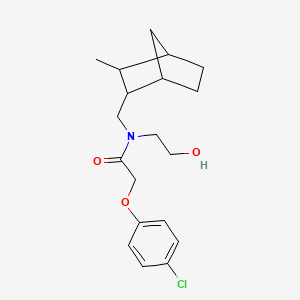
![Dispiro[2.0.2.5]undecane, 8-methylene-](/img/structure/B14666732.png)
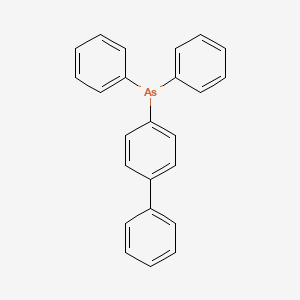

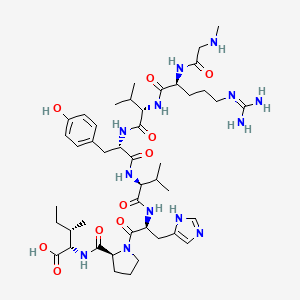
![N-[(Carboxymethyl)carbamoyl]phenylalanine](/img/structure/B14666758.png)

